1-(2-(1h-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1h)-one
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Overview
Description
1-(2-(1H-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one typically involves the reaction of 2-chloro-5-nitropyridine with 1H-imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures. The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon and hydrogen gas .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors could be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as palladium on carbon and hydrogen gas.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate.
Major Products
Oxidation: 1-(2-(1H-Imidazol-1-yl)ethyl)-5-nitropyridin-2(1H)-one.
Reduction: this compound.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
1-(2-(1H-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring, which can mimic histidine residues in proteins.
Medicine: Explored for its potential as an antimicrobial agent, given the known biological activity of imidazole derivatives.
Mechanism of Action
The mechanism of action of 1-(2-(1H-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one involves its interaction with biological targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the compound can form hydrogen bonds with amino acid residues, further stabilizing its interaction with the target .
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-Imidazol-1-yl)ethyl)-5-nitropyridin-2(1H)-one: Similar structure but with a nitro group instead of an amino group.
2-(1H-Imidazol-1-yl)ethylamine: Lacks the pyridine ring but contains the imidazole and ethylamine moieties.
5-Aminopyridin-2(1H)-one: Contains the pyridine ring and amino group but lacks the imidazole ring.
Uniqueness
1-(2-(1H-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N4O |
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Molecular Weight |
204.23 g/mol |
IUPAC Name |
5-amino-1-(2-imidazol-1-ylethyl)pyridin-2-one |
InChI |
InChI=1S/C10H12N4O/c11-9-1-2-10(15)14(7-9)6-5-13-4-3-12-8-13/h1-4,7-8H,5-6,11H2 |
InChI Key |
CWZIMTBSFHYBLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1N)CCN2C=CN=C2 |
Origin of Product |
United States |
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